molecular formula C14H12O2 B1678390 Pinosylvin CAS No. 22139-77-1

Pinosylvin

Cat. No. B1678390
CAS RN: 22139-77-1
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinosylvin is an organic compound with the formula C6H5CH=CHC6H3(OH)2 . It is a white solid that is related to trans-stilbene, but with two hydroxy groups on one of the phenyl substituents . It is very soluble in many organic solvents, such as acetone . This compound is produced in plants in response to fungal infections, ozone-induced stress, and physical damage . It is a fungitoxin protecting the wood from fungal infection .


Synthesis Analysis

This compound is synthesized from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli . The process involves the introduction of two novel enzymes from the wood plant: stilbene synthase from Pinus pinea (PpSTS) and 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) .


Molecular Structure Analysis

The molecular structure of this compound is C6H5CH=CHC6H3(OH)2 . It is related to trans-stilbene, but with two hydroxy groups on one of the phenyl substituents .


Chemical Reactions Analysis

This compound is biosynthesized from malonyl-CoA and cinnamoyl-CoA . This biosynthesis is noteworthy because plant biosyntheses employing cinnamic acid as a starting point are rare compared to the more common use of p-coumaric acid .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molar mass of 212.248 g·mol−1 . It has a melting point of 153 to 155 °C . It is very soluble in many organic solvents, such as acetone .

Scientific Research Applications

Natural Sources and Pharmacological Properties

Pinosylvin, a natural stilbenoid found in various plants, has demonstrated a wide range of pharmacological properties. Studies have highlighted its antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-allergic effects, making it a potential therapeutic agent for various disorders (Bakrim et al., 2022).

Vascular Functions and Anti-Inflammatory Properties

Research has shown that this compound can induce cell survival and migration in endothelial cells, suggesting its role in preventing cardiovascular diseases. Its anti-apoptotic effect mediated through the inhibition of caspase-3 and activation of endothelial nitric oxide synthase (eNOS) highlights its potential as a phytotherapeutic agent (Jeong et al., 2013).

Antibacterial Applications in Food Preservation

This compound has been incorporated into poly(anhydride-ester) backbones, showing potential as a food preservative. Its hydrolytic degradation over 40 days releases this compound, exhibiting antibacterial bioactivity while being non-cytotoxic to fibroblasts. This highlights its application in food packaging materials (Bien-Aime et al., 2016).

Biotechnological Production

Metabolic engineering of Escherichia coli has been explored for the synthesis of this compound. This approach could provide a sustainable means to produce this compound, overcoming the limitations of its availability from natural sources and chemical synthesis (van Summeren-Wesenhagen & Marienhagen, 2014).

Anti-Inflammatory and Immune Modulating Effects

Studies have shown that this compound can modulate immune responses, particularly in inflammation-related conditions. It has been observed to shift macrophage polarization towards an anti-inflammatory phenotype, supporting the resolution of inflammation (Kivimäki et al., 2021).

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of this compound is crucial for its therapeutic application. Studies have shown its rapid distribution and uptake by tissues, with the highest concentration observed in the stomach, indicating its potential role in treating chronic gastritis and gastric ulcers (Fu et al., 2018).

Antifungal and Antimicrobial Activities

This compound has demonstrated potent growth inhibitory activity against various pathogens, including Candida albicans and Saccharomyces cerevisiae, suggesting its application in addressing fungal and microbial infections (Lee et al., 2005).

Cancer Research

This compound has shown promising results in inhibiting the migration and invasion of cancer cells, especially in oral cancer, by regulating matrix metalloproteinase-2 expression and the extracellular signal-regulated kinase pathway (Chen et al., 2019).

Neuroprotective Effects

In cerebral ischemia and reperfusion injury, this compound has demonstrated neuroprotective effects by enhancing mitophagy and activating the Nrf2 pathway, suggesting its potential application in neurological disorders (Xu et al., 2020).

Mechanism of Action

Target of Action

Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets neutrophils and macrophages . Neutrophils are the body’s primary line of defense against invading pathogens . Macrophages, on the other hand, play a major role in the immune system, especially during infection and inflammation, but also in healing and repair .

Mode of Action

This compound interacts with its targets by suppressing the activation of proinflammatory M1-type macrophage activation . It also enhances alternative M2-type activation of macrophages . This dual action helps to balance the immune response, reducing inflammation while promoting healing and repair .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to block the activation of proteins that play a role in the FAK/c-Src/ERK and PI3K/Akt/GSK-3b signaling pathways . It also inhibits TRPA1-mediated Ca 2+ influx, which mediates pain and neurogenic inflammation .

Pharmacokinetics

It has been noted that when injected in rats, this compound undergoes rapid glucuronidation, indicating that it may be quickly metabolized and excreted . This could potentially impact its bioavailability and effectiveness.

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By suppressing M1-type macrophage activation and enhancing M2-type activation, this compound helps to resolve inflammation and promote repair . It also has antimicrobial properties, providing defense mechanisms against pathogens for many plants .

Action Environment

This compound is produced in plants in response to various environmental stressors, including fungal infections, ozone-induced stress, and physical damage . Its effectiveness may therefore be influenced by these and other environmental factors.

Safety and Hazards

Pinosylvin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895857
Record name 3,5-Dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22139-77-1
Record name Pinosylvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22139-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinosylvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinosylvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22139-77-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINOSYLVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinosylvin
Reactant of Route 2
Reactant of Route 2
Pinosylvin
Reactant of Route 3
Reactant of Route 3
Pinosylvin
Reactant of Route 4
Reactant of Route 4
Pinosylvin
Reactant of Route 5
Reactant of Route 5
Pinosylvin
Reactant of Route 6
Pinosylvin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.